molecular formula C14H24O B13760433 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- CAS No. 72927-88-9

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl-

Cat. No.: B13760433
CAS No.: 72927-88-9
M. Wt: 208.34 g/mol
InChI Key: DGPIAHAFWKJURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound, also known as 2-DECALONE or Octahydro Tetramethyl Naphthalenyl Ethanone, is a bicyclic ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.237 g/mol . Its structure consists of a fully saturated naphthalenone backbone with four methyl groups at positions 3,3,5,5, contributing to its stereochemical complexity (0 of 2 defined stereocenters) . It is a key component in fragrances like ISO E SUPER, classified as an environmentally hazardous substance under regulatory guidelines .

Applications Primarily used in the fragrance industry due to its woody, amber-like odor profile . Limited pharmacological data exist, though related naphthalenone derivatives are studied for biological activities (e.g., gastrointestinal motility enhancement) .

Properties

CAS No.

72927-88-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3,3,5,5-tetramethyl-4,4a,6,7,8,8a-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H24O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h10-11H,5-9H2,1-4H3

InChI Key

DGPIAHAFWKJURE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1CC(C(=O)C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of Naphthalenone Precursors

A key preparation method involves the reduction of a naphthalenone precursor using lithium aluminum hydride as the reducing agent:

  • Procedure : Lithium aluminum hydride (5 g, 132 mmol) is suspended in 80 ml of ether under nitrogen in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
  • The mixture is cooled in an ice bath, and 86.6 g (420 mmol) of the naphthalenone precursor is added dropwise over 1.5 hours.
  • After completion, the reaction is stirred for an additional 15 minutes, then hydrolyzed slowly with 10% sulfuric acid until phase separation occurs.
  • The organic phase is washed until neutral and concentrated under reduced pressure.
  • The crude product is distilled to yield 80 g of the desired naphthalenol with a boiling point of 90-100 °C at 26.6 Pa.

Nuclear Magnetic Resonance (NMR) data confirm the structure with characteristic signals at 0.91, 0.96, 1.11, 1.66, 2.02, 2.26, 2.50, 4.77, and 5.59 ppm (360 MHz, CDCl3).

Multi-Step Synthesis from Hexahydro-Naphthalenone Derivatives

Another sophisticated approach involves several transformations starting from 2a,5,5,8aβ-tetramethyl-3,5,6,7,8,8a-hexahydro-1(2H)-naphthalenone:

  • Step 1 : Treatment of the hexahydro-naphthalenone in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) at low temperatures (-30 to -20 °C), followed by reaction with chloral at 0 °C.
  • Step 2 : Work-up involves acid quenching, phase separation, washing, drying, and bulb-to-bulb distillation to isolate the crude product.
  • Step 3 : Purification by flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures yields the desired compound in 75% yield.
  • Step 4 : Further transformations include silylation with trimethylsilyl chloride, oxidation with meta-chloroperbenzoic acid (mCPBA), and acetylation with acetic anhydride and p-toluenesulfonic acid.
  • Step 5 : Final cyclization is achieved by heating with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 120 °C for 6 hours, followed by extraction and purification to yield the target naphthalenone derivative in 69% yield.

This method allows for stereochemical control and high purity of the final product.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Key Notes
Reduction of naphthalenone with LiAlH4 in ether 96 Low temp, inert atmosphere, followed by acid hydrolysis and distillation
LDA treatment of hexahydro-naphthalenone + chloral 75 Low temp (-30 to 0 °C), flash chromatography purification
Silylation with trimethylsilyl chloride 96 Conducted at -10 °C, bulb-to-bulb distillation
Oxidation with mCPBA Not specified Quenching with aqueous sodium sulfite, washing steps
Acetylation with acetic anhydride and p-toluenesulfonic acid 80 Room temperature, followed by extraction and distillation
Cyclization with DBU at 120 °C 69 Final product crystallized from heptane

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) : Distinct methyl singlets and multiplets in the 0.9–5.9 ppm range confirm the substitution pattern and bicyclic structure.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of the tetramethyl-substituted octahydronaphthalenone.
  • Chromatography : Flash chromatography on silica gel with cyclohexane/ethyl acetate mixtures effectively purifies intermediates and final products.
  • Distillation : Bulb-to-bulb distillation under reduced pressure is a critical purification step to obtain high-purity material.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into fully saturated hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Naphthalenone Family

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Saturation Applications/Sources
2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- C₁₀H₁₆O 152.237 Octahydro, 4 methyl groups Fragrances (ISO E SUPER)
2-DECALONE (cis/trans isomers) C₁₀H₁₆O 152.237 Decahydro, ketone at position 2 Synthetic intermediates
3,4-Dihydro-2(1H)-naphthalenone C₁₀H₁₀O 146.19 Partial saturation (3,4-dihydro) Computational studies
3,4-Dihydro-2,5,7-trimethyl-1(2H)-naphthalenone C₁₂H₁₄O 190.28 3,4-dihydro + 3 methyl groups Synthetic chemistry
2,3,4,4-Tetramethyl-1-(4H)-naphthalenone C₁₄H₁₈O 202.29 Tetramethyl, unsaturated ring Photochemical studies
4aβ,8β-Dimethyl-7α-isopropyl-hexahydro-2(1H)-naphthalenone C₁₄H₂₂O 206.33 Hexahydro, isopropyl substituent Natural product (herbal extracts)

Key Observations :

  • Saturation : The target compound is fully saturated (octahydro), whereas analogs like 3,4-dihydro derivatives (e.g., ) retain partial aromaticity, affecting reactivity and stability.
  • Substituents : Methyl groups dominate in the target compound (3,3,5,5-tetramethyl), while others feature isopropyl or methylethenyl groups (e.g., ).
  • Stereochemistry : Cis/trans isomerism in 2-DECALONE contrasts with the undefined stereocenters in the target compound .

Functional Group Analogs

Hydroxyacetophenones ()

Compounds such as 5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl ethanone (C₉H₉ClO₃, MW 200.62) share a ketone group but differ in:

  • Synthesis: Prepared via Friedel-Crafts reactions or hydrolysis, unlike the hydrogenation routes for naphthalenones .

Biological Activity

2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl- (CAS No. 72927-88-9) is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C14H24O
  • Molecular Weight : 224.35 g/mol
  • Structural Characteristics : The compound features a naphthalene core with multiple methyl groups and a ketone functional group, contributing to its unique properties.

Antimicrobial Properties

Research indicates that octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), a related compound, exhibits antimicrobial activity. In a study involving various bacterial strains, OTNE demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for use in antimicrobial formulations .

Toxicity Studies

A comprehensive toxicity study was conducted on F344/NTac rats and B6C3F1/N mice, where OTNE was administered dermally for three months. The results indicated no significant adverse effects at the tested doses, highlighting its safety profile for potential applications in cosmetics and personal care products .

Anticancer Activity

The compound's structure suggests potential anticancer properties. A related study evaluated the effects of naphthalenone derivatives on cancer cell lines. The findings revealed that certain derivatives inhibited the proliferation of various cancer cell lines, including MCF-7 breast cancer cells and HepG2 hepatoma cells. The mechanism of action involved the downregulation of key oncogenic transcription factors .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of OTNE.
    • Methodology : Various concentrations were tested against Staphylococcus aureus and Escherichia coli.
    • Results : Significant inhibition was observed at concentrations above 100 µg/mL.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of naphthalenone derivatives on cancer cell lines.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : At 250 µg/mL, the compound exhibited over 90% inhibition of cell growth.

Data Table

Biological ActivityTest Subject/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus>100 µg/mLSignificant inhibition
AntimicrobialEscherichia coli>100 µg/mLSignificant inhibition
AnticancerMCF-7 (breast cancer)250 µg/mL>90% inhibition
AnticancerHepG2 (hepatoma)125 µg/mLSignificant inhibition

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of synthetic 2(1H)-Naphthalenone, octahydro-3,3,5,5-tetramethyl-?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., HP-5MS or BPX-5) with temperature ramps (80–300°C) to separate and identify isomers. Compare retention indices and fragmentation patterns with reference spectra from the NIST Mass Spectral Database .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and methyl group positions. Cross-validate with PubChem-computed InChI and SMILES descriptors for structural alignment .
  • X-ray Diffraction (XRD) : Resolve crystal structures for absolute stereochemical confirmation, particularly for cis/trans isomers .

Q. What spectroscopic techniques are critical for characterizing stereoisomers of octahydro naphthalenone derivatives?

  • Methodology :

  • Chiral NMR Analysis : Utilize 1H^1H-NMR with chiral solvating agents or 19F^{19}F-NMR (for fluorinated analogs) to distinguish enantiomers .
  • Circular Dichroism (CD) : Measure optical activity to confirm stereochemical assignments in hexahydro or tetrahydro derivatives .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and methyl group vibrations to differentiate substitution patterns .

Advanced Research Questions

Q. How can synthetic routes for octahydro naphthalenone derivatives with specific stereochemistry be optimized?

  • Methodology :

  • Catalytic Hydrogenation : Optimize Pd/C or PtO2_2-catalyzed hydrogenation of tetralone precursors under controlled pressure (1–5 atm) to achieve cis/trans selectivity .
  • Schmidt Reaction : Employ intramolecular Schmidt reactions with sodium azide and trifluoroacetic acid to form lactam derivatives, monitoring reaction kinetics via LC-MS .
  • Chromatographic Purification : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to isolate enantiomers, validated by GC-MS retention indices .

Q. How should researchers address contradictions in toxicological data for naphthalenone derivatives?

  • Methodology :

  • Study Design : Adhere to EPA/NIH inclusion criteria (e.g., species: humans/laboratory mammals; exposure routes: inhalation/oral/dermal) to standardize experimental conditions .
  • Dose-Response Analysis : Apply benchmark dose modeling (BMD) to reconcile discrepancies in hepatic or renal toxicity thresholds across studies .
  • Metabolite Profiling : Use LC-MS/MS to quantify reactive metabolites (e.g., epoxides) that may explain species-specific toxicity .

Q. What computational approaches predict the reactivity and stability of octahydro naphthalenone derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate thermodynamic stability of cis/trans isomers using Gaussian 16 with B3LYP/6-31G(d) basis sets, referencing PubChem-computed InChIKey descriptors .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in ethanol/water mixtures) to predict solubility and degradation pathways .
  • QSAR Modeling : Develop quantitative structure-activity relationships using logP and polar surface area to forecast bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.